molecular formula C8H4BrLiN2O2 B2490636 Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2490426-26-9

Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2490636
CAS No.: 2490426-26-9
M. Wt: 246.98
InChI Key: CJNDOFDHGLLAQN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

History and Development of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have evolved as pivotal scaffolds in medicinal and material chemistry, with their history tracing back to early 20th-century heterocyclic synthesis. The core structure, characterized by a fused imidazole-pyridine system, gained prominence in the 1960s through foundational work by Mosby, who established synthetic pathways for these nitrogen-bridged heterocycles. Subsequent decades witnessed their integration into pharmaceuticals, including hypnotics (e.g., zolpidem) and cardiotonic agents (e.g., olprinone), driven by their ability to modulate biological targets like GABA receptors and kinase activity. The introduction of bromine and carboxylate substituents, as seen in lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate, marked a strategic advancement in tailoring reactivity and bioactivity.

Key Milestones:

Year Development Significance
1960s Mosby’s synthesis of imidazo[1,2-a]pyridines Established foundational methods for cyclization
1980s Zolpidem approval Demonstrated clinical utility in insomnia treatment
2000s Covalent inhibitor research Introduction of bromo-substituted derivatives for targeted therapies

Classification within Heterocyclic Chemistry

This compound belongs to the imidazopyridine family, distinguished by its fused bicyclic structure and functional groups. Its classification hinges on:

  • Core Skeleton : Imidazo[1,2-a]pyridine, where the imidazole ring is fused to pyridine at positions 1 and 2.
  • Substituents : A bromine atom at position 7 and a carboxylate group at position 2, enhancing electrophilicity and solubility.
  • Salt Formation : Lithium counterion stabilizes the carboxylate anion, influencing reactivity in synthetic applications.

Structural Comparisons:

Derivative Substituents Key Properties

Properties

IUPAC Name

lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNDOFDHGLLAQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=C(N=C2C=C1Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-Carboxylate

The ethyl ester precursor is synthesized via cyclization reactions. A representative method involves:

  • Reacting 2-amino-5-bromopyridine with ethyl chlorooxoacetate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C.
  • Cyclization proceeds via nucleophilic attack and dehydration, forming the imidazopyridine ring.

Example Protocol :

  • 2-Amino-5-bromopyridine (10 mmol) and ethyl chlorooxoacetate (12 mmol) are dissolved in anhydrous THF.
  • Triethylamine (15 mmol) is added dropwise at 0°C under nitrogen.
  • The mixture is stirred at room temperature for 12 hours, then quenched with ice water.
  • The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate = 4:1).

Yield : ~65–70%.

Hydrolysis to Lithium 7-Bromoimidazo[1,2-a]pyridine-2-Carboxylate

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide, forming the lithium salt in situ.

Standard Hydrolysis Conditions :

  • Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equiv) is dissolved in a THF/water (3:1) mixture.
  • Lithium hydroxide monohydrate (2.5 equiv) is added, and the reaction is stirred at 60°C for 6–8 hours.
  • The solvent is removed under reduced pressure, and the residue is washed with diethyl ether to isolate the lithium salt.

Yield : 85–90% (based on analogous procedures).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF/water mixtures are optimal for balancing ester solubility and hydroxide ion activity.
  • Elevated temperatures (60–80°C) improve reaction rates but may risk decarboxylation above 80°C.

Lithium Base Selection

  • Lithium hydroxide is preferred over NaOH or KOH to avoid sodium/potassium contamination.
  • Stoichiometric excess (2.5–3.0 equiv) ensures complete hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.65 (s, 1H, H-3), 7.92 (d, J = 7.6 Hz, 1H, H-5), 7.45 (d, J = 7.6 Hz, 1H, H-6), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃).
  • LC-MS (ESI+): m/z 227.0 [M+H]⁺ (carboxylic acid), 229.0 [M+H]⁺ (lithium salt).

Purity and Stability

  • HPLC purity : ≥98% when purified via reverse-phase chromatography.
  • Storage : Stable at 2–8°C under anhydrous conditions for >12 months.

Comparative Analysis of Alternative Methods

Direct Carboxylation

  • Vilsmeier–Haack reaction : Treatment of 7-bromoimidazo[1,2-a]pyridine with DMF and POCl₃ generates an aldehyde intermediate, which is oxidized to the carboxylic acid.
  • Limitation : Lower yields (~50%) due to side reactions.

Suzuki Coupling Strategies

  • Boronic ester intermediates : Enable introduction of substituents post-carboxylation (e.g., aryl groups).
  • Example : 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate reacts with phenylboronic acid under Pd catalysis to form biaryl derivatives.

Industrial-Scale Considerations

Cost Efficiency

  • Ethyl ester route is preferred for scalability, with raw material costs ≈$120/kg.
  • Lithium hydroxide consumption contributes to ≈15% of total production costs.

Waste Management

  • Ethanol byproduct is recovered via distillation (>90% efficiency).
  • Brine washes reduce inorganic impurities in the final product.

Applications in Drug Discovery

Lithium 7-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for:

  • GSK-3β inhibitors : After amide coupling with piperidine derivatives.
  • Anticancer agents : Via Suzuki coupling to introduce hydrophobic moieties.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

Reaction ConditionsProductYieldKey Findings
Pd(OAc)₂, XPhos, K₃PO₄, THF, 100°CBoronate ester or dimer30–60%Dimerization dominates due to steric/electronic factors at position 7 .

Dimerization products (e.g., [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamides) form via Ullmann-type coupling, highlighting challenges in regioselective borylation .

Transition-Metal-Catalyzed Cross-Couplings

Copper and palladium catalysts enable functionalization:

Suzuki–Miyaura Coupling

  • Substrate : Bromine at 7-position.

  • Conditions : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃, toluene/EtOH/H₂O .

  • Products : 6-Aryl-substituted derivatives (e.g., 1f–j ) .

Copper-Catalyzed Alkyne Amination

  • Conditions : Cu(BDC)MOF, nitromethane, aerial oxidation .

  • Mechanism : Radical pathways via Cu(III) intermediates (e.g., 42 ) .

Functionalization of the Carboxylate Group

The lithium carboxylate is a precursor for ester/amide formation:

Reaction TypeConditionsProductsApplication
Esterification HCl, EtOHEthyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylateIntermediate for further coupling.
Amidation EDC/HOBt, DIPEA, aminesBioactive amides (e.g., anti-TB agents) .

Dimerization Pathways

Competing dimerization occurs under specific catalytic conditions:

ConditionsProduct StructureYieldNotes
Pd(OAc)₂, XPhos, K₃PO₄, THF[6,6′-Biimidazo...]dicarboxamides50–78%Favored in absence of directing groups .

Radical-Mediated Reactions

Copper catalysts promote radical intermediates:

  • Mechanism : Homolytic C–N bond cleavage generates iminyl radicals (e.g., 31 ), leading to cyclized products .

  • Example : CuBr-mediated aerobic oxidative coupling with cinnamaldehyde yields formylated derivatives (90% yield) .

Decarboxylation and Cyclization

Under acidic conditions, decarboxylation facilitates ring formation:

  • Conditions : 12 M HCl, microwave irradiation .

  • Products : 3-Substituted imidazo[1,2-a]pyridines (e.g., anti-cancer agents) .

Comparative Reactivity of Structural Analogs

CompoundBromine PositionKey Reactivity Difference
Ethyl 6-bromoimidazo[...]carboxylate6Higher NAS efficiency due to reduced steric hindrance .
6-Bromoimidazo[...]carbohydrazide6Preferential amidation over dimerization .

Mechanistic Insights

  • Coordination Effects : The carboxylate group stabilizes metal intermediates (e.g., Cu(III) in 42 ), directing reaction pathways .

  • Solvent Influence : Polar aprotic solvents (DMA, DMF) enhance NAS efficiency, while water promotes dimerization .

Scientific Research Applications

Medicinal Chemistry

Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate has emerged as a promising scaffold for drug development due to its biological activity against various pathogens and disease processes.

Antimicrobial Activity:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold have shown minimum inhibitory concentration (MIC) values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as effective anti-TB agents .

Anticancer Properties:
Recent studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, certain analogs have demonstrated cytotoxic effects in human cervical carcinoma HeLa cells with half-maximal inhibitory concentration (IC50) values indicating significant cell viability reduction. These findings suggest that modifications to the lithium compound could enhance its anticancer efficacy .

Material Science

In material science, this compound is utilized for developing materials with specific electronic and optical properties. Its structural characteristics allow for the design of novel materials that can be applied in various technological domains such as sensors and organic light-emitting diodes (OLEDs).

Electronic Properties:
The compound’s ability to form stable complexes with metals enhances its application in electronic materials. Research has shown that imidazo[1,2-a]pyridine derivatives can be integrated into polymer matrices to improve conductivity and stability under operational conditions .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations.

Synthesis of Complex Molecules:
The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. This property is exploited in synthesizing more complex organic molecules. For instance, it can be used to synthesize substituted imidazo[1,2-a]pyridines through reactions with active electrophiles like ethyl bromoacetate or bromoacetonitrile.

Green Chemistry Approaches:
Recent advancements have introduced metal-free and aqueous synthesis methods for imidazo[1,2-a]pyridines, significantly enhancing the sustainability of chemical processes. These methods yield high purity products while minimizing environmental impact .

Mechanism of Action

The mechanism of action of Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Brominated Imidazo[1,2-a]pyridine Carboxylates

The position of the bromine substituent critically influences electronic properties, reactivity, and biological activity. Key analogs include:

Compound Name Bromine Position CAS Number Key Properties/Applications References
Lithium 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 3 2193059-40-2 Lower steric hindrance; used in catalytic studies
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 6 749849-14-7 Higher lipophilicity; explored in computational studies of solvent interactions
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid 7 (carboxylate at 3) 1019021-93-2 Distinct electronic profile due to carboxylate position; limited biological data

Key Findings :

  • Electronic Effects : Bromine at position 7 (target compound) induces moderate electron-withdrawing effects, stabilizing the carboxylate group and enhancing electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to position 3 analogs .
  • Biological Activity: 8-Amino-6-bromo derivatives exhibit antiviral and CDK inhibitory activity, suggesting bromine position 6 may favor target binding in certain enzymes .

Halogen-Substituted Derivatives

Replacing bromine with other halogens alters reactivity and physicochemical properties:

Compound Name Halogen (Position) Reactivity Notes References
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8) Iodo substituent enables further functionalization via cross-coupling; lower thermal stability
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (3) Chlorine at position 3 facilitates nucleophilic substitution (e.g., with ethanethiolate)

Key Findings :

  • Iodine Substitution : Enhances versatility in synthesis (e.g., Suzuki couplings) but increases molecular weight and reduces solubility .
  • Chlorine vs. Bromine : Chlorinated analogs generally exhibit faster reaction kinetics in substitution reactions due to smaller atomic size, but bromine offers better leaving-group ability in cross-coupling .

Functional Group Variations

Carboxylate vs. Ester Forms
Compound Name Functional Group Solubility (Water) Synthetic Utility References
Lithium 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Carboxylate (Li salt) High Direct use in aqueous-phase reactions
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Ester Low Precursor for hydrolysis to free acid or lithium salt

Key Findings :

  • The lithium salt form improves bioavailability and compatibility with polar solvents, whereas ester forms are preferred for organic-phase reactions .
Sulfonyl and Amino Derivatives
Compound Name Substituent (Position) Notable Properties References
Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate SO₂Et (3) Strong electron-withdrawing effects; enhances acidity of adjacent protons
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (8), Br (6) Amino group enables hydrogen bonding; antiviral activity reported

Key Findings :

  • Sulfonyl groups increase metabolic stability but reduce membrane permeability .
  • Amino-substituted derivatives show enhanced interactions with biological targets (e.g., enzymes) .

Biological Activity

Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring and a carboxylate group. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially affecting signaling pathways critical in disease processes.
  • Radical Reactions : The compound can undergo radical reactions, making it a valuable scaffold for further chemical modifications aimed at enhancing biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Research indicates that it exhibits effectiveness against multidrug-resistant strains of bacteria and fungi. For instance, derivatives of imidazo[1,2-a]pyridine have been reported to possess significant anti-tuberculosis properties .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases that are critical for cancer cell proliferation. The structural features of this compound enhance its interaction with target proteins involved in cancer progression .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityStructural Features
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesSignificant activity against MDR-TBMethyl groups at positions 2 and 7
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazidePotential antimicrobial propertiesBromine at position 6
This compoundAntimicrobial and anticancer activitiesBromine at position 7 and carboxylate group

Case Studies

Several case studies highlight the efficacy of this compound in biological assays:

  • Antimicrobial Assays : In vitro studies demonstrated that this compound inhibited the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Cancer Cell Studies : In a recent study involving human cancer cell lines, this compound was found to significantly reduce cell viability through apoptosis induction. The compound's IC50 values were determined to be in the low micromolar range.
  • Enzyme Inhibition Studies : The compound has been tested against several key enzymes involved in metabolic pathways associated with cancer and infectious diseases. Results indicated potent inhibition rates that suggest its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for lithium 7-bromoimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromine or halogen introduction often involves reacting imidazo[1,2-a]pyridine precursors with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40–60°C . Lithium carboxylate formation typically employs lithium hydroxide (LiOH) in ethanol/water under reflux, followed by solvent evaporation and recrystallization .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and final products via recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : Confirm substituent positions (e.g., bromine at C7) via 1H^1H- and 13C^{13}C-NMR chemical shifts. For example, C7 bromination deshields adjacent protons, shifting aromatic peaks to δ 7.8–8.5 ppm .
  • LC-MS : Verify molecular weight (e.g., [M+Li]+ peak) and purity (>95%) .
  • XRD : Use SHELX software for crystal structure refinement. SHELXL is preferred for small-molecule resolution, while SHELXE aids in resolving twinned or high-symmetry crystals .

Advanced Research Questions

Q. How do halogen substituents (e.g., bromine at C7) influence the compound’s biological activity and reactivity?

  • Mechanistic Insights :

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at C2, enhancing nucleophilic substitution (e.g., Suzuki couplings) .
  • Bioactivity : Bromine at C7 improves antimicrobial potency (e.g., MIC reductions against Staphylococcus aureus by 2–4× compared to non-halogenated analogs) by enhancing target binding (e.g., enzyme inhibition) .
    • Experimental Validation : Compare IC50_{50}/MIC values of halogenated vs. non-halogenated derivatives in enzyme inhibition assays (e.g., kinase assays) and bacterial growth studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in antitubercular activity (e.g., MIC variability from 2–20 µM) may arise from differences in bacterial strains, assay protocols, or compound purity .
  • Resolution Steps :

Validate compound identity via HRMS and XRD.

Standardize assays (e.g., broth microdilution per CLSI guidelines).

Use positive controls (e.g., isoniazid for tuberculosis) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methods :

  • Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Bromine’s hydrophobic volume improves fit in hydrophobic pockets .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, lower HOMO-LUMO gaps correlate with higher electrophilicity at C2 .
    • Validation : Synthesize top-ranked derivatives and test in vitro. For example, ethyl 7-bromo analogs showed 3× higher inhibition of CYP450 enzymes than chloro analogs .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (N2_2/Ar) and moisture sensitivity, as lithium intermediates are hygroscopic .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects from general toxicity .
  • Data Reporting : Use CHEMDNER for compound annotation and PubChem for depositing spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.